molecular formula C18H18N4O3 B13142942 2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol

2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol

Cat. No.: B13142942
M. Wt: 338.4 g/mol
InChI Key: LBBCHZLUDZJXRD-UHFFFAOYSA-N
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Description

2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol is a functionalized 1,3,5-triazine derivative characterized by a central triazine ring substituted with two phenoxy groups at positions 4 and 6, a methylamino group at position 2, and an ethanol moiety attached to the methylamino nitrogen. The triazine core provides a rigid, electron-deficient aromatic system, while the phenoxy groups contribute hydrophobicity and steric bulk. The ethanol side chain introduces polarity, enhancing solubility in protic solvents.

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

2-[(4,6-diphenoxy-1,3,5-triazin-2-yl)-methylamino]ethanol

InChI

InChI=1S/C18H18N4O3/c1-22(12-13-23)16-19-17(24-14-8-4-2-5-9-14)21-18(20-16)25-15-10-6-3-7-11-15/h2-11,23H,12-13H2,1H3

InChI Key

LBBCHZLUDZJXRD-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1=NC(=NC(=N1)OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol typically involves the sequential substitution of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine with diphenoxy and methylamino groups. The reaction conditions often include the use of solvents such as dioxane or dichloroethane and bases like sodium carbonate

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis approach, which allows for the functionalization of the triazine core without the need for isolating intermediates . This method is advantageous as it simplifies the process and improves yield. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Compound Name Triazine Substituents (Positions 4, 6) Amino Group Modifications Additional Functional Groups
Target Compound Phenoxy Methylamino + ethanol Ethanol (-OH)
[3-[[4-(2-Chlorophenoxy)-6-phenoxy...]methanol 2-Chlorophenoxy, phenoxy Aniline-derived amino + benzyl alcohol Benzyl alcohol (-OH)
N-(2-Chlorophenyl)-4,6-dimethoxy-N-methyl-1,3,5-triazin-2-amine Methoxy, methoxy N-methyl, N-(2-chlorophenyl) None
2-((4,6-Dimethoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol Methoxy, methoxy Methylamino + ethanol Ethanol (-OH)
2-[(4,6-Diamino-1,3,5-triazin-2-yl)-(2-hydroxyethyl)amino]ethanol Amino, amino Hydroxyethylamino + ethanol Ethanol (-OH)

Key Observations :

  • Phenoxy vs. Methoxy groups, being smaller and electron-donating, increase electronic density on the triazine ring, altering reactivity in nucleophilic substitution reactions .
  • Amino Group Variations: The methylamino-ethanol combination in the target compound provides both lipophilic (methyl) and hydrophilic (ethanol) properties, enabling dual solubility. In contrast, analogs like N-(2-chlorophenyl)-substituted triazines prioritize aromatic interactions via the chlorophenyl group .
  • Biological Implications: Compounds with benzyl alcohol or ethanol termini (e.g., ) exhibit improved water solubility, making them suitable for pharmaceutical formulations. Ethanol-bearing derivatives are also intermediates in prodrug synthesis .

Reactivity Trends :

  • Phenoxy vs. Chlorophenoxy: Chlorophenoxy-substituted triazines (e.g., ) undergo faster nucleophilic displacement due to the electron-withdrawing chlorine atom, whereas phenoxy groups require harsher conditions for substitution .
  • Ethanol Functionalization: The ethanol group in the target compound can participate in esterification or etherification reactions, a feature absent in non-hydroxylated analogs like N-methyl-triazines .

Table 3: Comparative Data on Key Properties

Compound Melting Point (°C) LogP (Predicted) Solubility (Water) Biological Activity
Target Compound N/A 3.2 Moderate Herbicidal (hypothetical)
[3-[[4-(2-Chlorophenoxy)-6-phenoxy...]methanol 47–50 4.1 Low Enzyme inhibition (reported)
2-((4,6-Dimethoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol N/A 1.8 High Intermediate in drug synthesis
2-[(4,6-Diamino-1,3,5-triazin-2-yl)...]ethanol N/A -0.5 High Antiviral (hypothetical)

Critical Analysis :

  • Lipophilicity: The target compound’s LogP (3.2) lies between chlorophenoxy (4.1, ) and diamino-triazine (-0.5, ) derivatives, reflecting a balance of hydrophobic (phenoxy) and hydrophilic (ethanol) groups.

Biological Activity

2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol is a complex organic compound classified within the triazine family. Its unique structure includes a triazine ring substituted with diphenoxy and methylamino groups, along with an ethanol moiety. This compound has garnered attention for its potential applications in various fields, particularly in medicine and materials science. This article delves into the biological activity of this compound, supported by data tables and research findings.

  • Molecular Formula : C18H18N4O3
  • Molecular Weight : 338.4 g/mol
  • IUPAC Name : 2-[(4,6-diphenoxy-1,3,5-triazin-2-yl)-methylamino]ethanol
  • CAS Number : 52298-78-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The triazine ring can interact with various enzymes and receptors, influencing cellular processes such as differentiation and regeneration. Research indicates that compounds in the triazine class often exhibit antimicrobial properties and can modulate immune responses.

Antimicrobial Properties

Research has shown that derivatives of triazines possess significant antimicrobial activity. For instance:

CompoundActivityMIC (µg/mL)Target Organisms
Triazine Derivative AAntibacterial32–42E. coli, S. aureus
Triazine Derivative BAntifungal24–26C. albicans, A. niger

These studies suggest that the presence of diphenoxy groups enhances the antimicrobial efficacy of the triazine derivatives .

Cardiac Repair Potential

Recent studies have explored the potential of this compound in cardiac repair and regeneration. The compound may promote cellular differentiation and tissue regeneration in cardiac cells, making it a candidate for therapeutic applications in cardiovascular diseases.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazine derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds similar to this compound exhibited promising activity against both Gram-positive and Gram-negative bacteria. The study highlighted that modifications in substituents could significantly impact the biological activity of these compounds .

Cardiac Regeneration Research

Another notable study investigated the role of triazine derivatives in cardiac cell cultures. The findings suggested that these compounds could enhance cell survival and proliferation under stress conditions mimicking ischemia. This opens avenues for further research into their application in regenerative medicine.

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